molecular formula C23H32N4O2S B2575126 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 941920-66-7

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2575126
CAS No.: 941920-66-7
M. Wt: 428.6
InChI Key: MBQZGSLGMPEDSO-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-acetamide class, characterized by a hexahydroquinazolinone core linked via a thioether bridge to an N-(4-isopropylphenyl)acetamide moiety. The dimethylaminoethyl substituent at position 1 of the quinazolinone ring enhances solubility due to its basic tertiary amine, while the 4-isopropylphenyl group contributes to hydrophobic interactions. Its synthesis likely involves coupling a thiol-containing quinazolinone intermediate with a chloroacetamide derivative, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-16(2)17-9-11-18(12-10-17)24-21(28)15-30-22-19-7-5-6-8-20(19)27(23(29)25-22)14-13-26(3)4/h9-12,16H,5-8,13-15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQZGSLGMPEDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Quinazolinone Substituent Acetamide Substituent Key Structural Features
Target Compound 1-(2-(Dimethylamino)ethyl) 4-isopropylphenyl Hydrophilic dimethylaminoethyl, hydrophobic isopropylphenyl
CHEMENU analog () 1-[3-(Dimethylamino)propyl] 4-acetamidophenyl Longer dimethylaminopropyl chain, acetamidophenyl (polar)
N-[(2,4-Dichlorophenyl)methyl] analog () 2,4-dioxo-1H-quinazolin-3-yl 2,4-dichlorophenylmethyl Electron-withdrawing Cl atoms, dioxoquinazolinone core
Sulfamoylphenyl derivatives () 4-sulfamoylphenyl Tolyl/ethylphenyl Sulfamoyl group (electron-withdrawing), variable aryl groups
  • Dimethylaminoalkyl Chain Length: The target compound’s ethyl chain (vs. propyl in ) may optimize steric effects and solubility. Longer chains (e.g., propyl) could reduce solubility but enhance membrane permeability .
  • Aryl Substituents : The 4-isopropylphenyl group in the target compound provides moderate hydrophobicity compared to the electron-deficient dichlorophenyl () or polar sulfamoylphenyl (). This balance may improve bioavailability relative to more polar or bulky analogs .

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